molecular formula C22H27N5O2 B2575926 1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876899-39-7

1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2575926
CAS RN: 876899-39-7
M. Wt: 393.491
InChI Key: QQDVRUFRQFTUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . It also contains an imidazole ring, which is found in many biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For example, the imidazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of an imidazole ring could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Pharmacological Applications

Purine derivatives have been extensively studied for their pharmacological properties, including as ligands for serotonin and dopamine receptors, which are implicated in various neurological disorders. For instance, derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione have shown high affinity for 5-HT(1A), 5-HT(2A), α(1), and D(2) receptors, suggesting potential applications in treating conditions such as depression and anxiety (Jurczyk et al., 2004). Furthermore, purine-diones have been explored for their anticancer activity, with some compounds demonstrating significant inhibition of cancer cell lines, indicating their potential in cancer therapy (Hayallah, 2017).

Material Science Applications

Purine derivatives have also found applications in material science, particularly in the design and synthesis of metal complexes for use in molecular electronics and as models for metal-mediated base pairs in DNA. Metal complexes of 6-pyrazolylpurine derivatives, for example, have been synthesized as models for metal-mediated base pairs, offering insights into the structural variations that affect binding affinities and suggesting their potential in designing novel biomolecular structures and nanomaterials (Sinha et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, purine derivatives have been utilized in the determination of acidity constants of compounds, which is crucial for understanding their chemical behavior and reactivity. Capillary electrophoresis has been applied to determine the acidity constants of various molecules, including purine derivatives, highlighting their role in studying the structure-activity relationships of molecules with acidic carbon atoms (Mofaddel et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing pyrimidine and imidazole rings have biological activity and are used in medicine .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s always important to refer to the safety data sheet (SDS) for specific compounds .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Compounds with similar structures are often studied for their potential use in medicine .

properties

IUPAC Name

1,7-dimethyl-3-(2-methylprop-2-enyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-15(2)12-27-20(28)18-19(24(4)22(27)29)23-21-25(13-16(3)14-26(18)21)11-10-17-8-6-5-7-9-17/h5-9,16H,1,10-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDVRUFRQFTUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.